Bienvenue dans la boutique en ligne BenchChem!

N-ethyl-1-(3-nitrobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide

Cannabinoid receptor PDK1 kinase Selectivity

N-ethyl-1-(3-nitrobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide is a fully synthetic, small-molecule 1,2-dihydropyridine-3-carboxamide derivative. Its structure features a 3-nitrobenzyl group at the N1 position, an N-ethyl-N-(o-tolyl) carboxamide at the C3 position, and a 2-oxo group, distinguishing it from common 1,4-dihydropyridine calcium channel blockers.

Molecular Formula C22H21N3O4
Molecular Weight 391.427
CAS No. 942008-70-0
Cat. No. B2879159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-1-(3-nitrobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide
CAS942008-70-0
Molecular FormulaC22H21N3O4
Molecular Weight391.427
Structural Identifiers
SMILESCCN(C1=CC=CC=C1C)C(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C22H21N3O4/c1-3-24(20-12-5-4-8-16(20)2)22(27)19-11-7-13-23(21(19)26)15-17-9-6-10-18(14-17)25(28)29/h4-14H,3,15H2,1-2H3
InChIKeyYVDKSWKLMANDPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer's Guide to N-ethyl-1-(3-nitrobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide (CAS 942008-70-0): Core Identity & Sourcing Profile


N-ethyl-1-(3-nitrobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide is a fully synthetic, small-molecule 1,2-dihydropyridine-3-carboxamide derivative. Its structure features a 3-nitrobenzyl group at the N1 position, an N-ethyl-N-(o-tolyl) carboxamide at the C3 position, and a 2-oxo group, distinguishing it from common 1,4-dihydropyridine calcium channel blockers [1]. This compound belongs to a chemotype under investigation for kinase inhibition (e.g., PDK1) and modulation of the endocannabinoid system [1][2].

Why N-ethyl-1-(3-nitrobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide Cannot Be Replaced by a Generic Analog


Although the 1,2-dihydro-2-oxo-pyridine-3-carboxamide scaffold is shared across numerous screening compounds, small structural modifications profoundly alter target engagement and functional activity. For example, within a series of 4-substituted and 4,5-disubstituted analogues, a change from a partial agonist to an inverse agonist or antagonist at cannabinoid receptors was observed, with Ki values shifting from 23.1 nM to >1 µM depending on subtle N-aryl and C5 substituent variations [1]. Similarly, PDK1 inhibitory potency in this chemotype is highly sensitive to the amide substituent, with IC50 values ranging from 900 nM to 8.8 µM across close analogues [2][3]. Therefore, generic interchange of the N-ethyl-N-(o-tolyl) moiety or the 3-nitrobenzyl group without direct comparative data risks selecting a compound with significantly different—and potentially counterproductive—biological activity.

Quantitative Differentiation Evidence for N-ethyl-1-(3-nitrobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide


Ortho-Tolyl vs. Meta-Tolyl Substitution: Predicted Impact on Target Binding Conformation

The ortho-methyl group on the N-phenyl ring introduces steric hindrance that can restrict rotation of the amide bond, potentially enhancing selectivity for shallow protein pockets. In the endocannabinoid-targeted series, moving a methyl substituent from the meta to the ortho position contributed to a functional switch from CB2R partial agonist to antagonist/inverse agonist, though direct quantitative data for this exact compound are not publicly available [1]. This class-level inference suggests the ortho-tolyl isomer may exhibit a distinct pharmacological fingerprint compared to its meta-tolyl analogue (N-ethyl-1-(3-nitrobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide).

Cannabinoid receptor PDK1 kinase Selectivity

N-Ethyl Amide vs. N-H Amide: Influence on Lipophilicity and Metabolic Stability

N-alkylation of the carboxamide typically increases clogD and metabolic stability compared to the unsubstituted N-H amide. In dihydropyridine-based inhibitors, N-ethylation has been correlated with enhanced cellular permeability and reduced amide hydrolysis [1]. While specific logD or microsomal stability data for this compound are not published, the N-ethyl group distinguishes it from the des-ethyl analogue 1-(3-nitrobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide, which is predicted to have higher hydrogen-bond donor capacity and potentially lower membrane permeability.

ADME Metabolic stability Lipophilicity

2-Oxo vs. 6-Oxo Regioisomer: Electronic and Binding Consequences

The position of the carbonyl group (2-oxo vs. 6-oxo) on the dihydropyridine ring dictates the electronic distribution and tautomeric equilibrium of the scaffold, which in turn influences target binding. In the 1,2-dihydropyridine series, the 2-oxo form places the carbonyl adjacent to the ring nitrogen, enabling a unique hydrogen-bond acceptor geometry compared to the 6-oxo isomer [1]. For the 6-oxo analogue 1-(3-nitrobenzyl)-6-oxo-N-(o-tolyl)-1,6-dihydropyridine-3-carboxamide, DNA gyrase inhibition IC50 values of 12.27–31.64 µM have been reported, whereas the 2-oxo regioisomer has been explored primarily as a PDK1 and cannabinoid receptor modulator [2][3]. These divergent assay profiles underscore the importance of selecting the correct regioisomer for the intended target class.

Dihydropyridine Regioisomer Target engagement

3-Nitrobenzyl Substitution: A Key Pharmacophore for Enzyme Inhibition

The 3-nitrobenzyl group serves as a critical pharmacophore in multiple dihydropyridine-based inhibitor series. In inducible nitric oxide synthase (iNOS) inhibitors, 3-nitroaryl substituents contributed to IC50 values in the sub-micromolar range, whereas replacement with non-nitrated benzyl groups led to >10-fold loss of potency [1]. Although direct data for this compound are not available, the presence of the 3-nitrobenzyl group distinguishes it from analogues bearing 4-chlorobenzyl or 2-methylbenzyl groups, which are expected to lack key electron-withdrawing and hydrogen-bond acceptor properties essential for binding to nitro-reductase or heme-containing targets.

Nitroaromatic Pharmacophore Enzyme inhibition

Procurement-Driven Application Scenarios for N-ethyl-1-(3-nitrobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide


PDK1/Aurora Kinase Dual Inhibitor Screening Campaigns

Based on the 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold's established role as a PDK1/AurA kinase inhibitor chemotype, this compound is suitable for inclusion in kinase inhibitor screening libraries targeting the PI3K/PDK1/Akt pathway. Its N-ethyl-N-(o-tolyl) amide substitution distinguishes it from previously reported PDK1 inhibitors and may offer unique selectivity profiles [1].

Endocannabinoid System Modulation Research

The polypharmacological profile of this chemotype on CB1R, CB2R, FAAH, and endocannabinoid uptake makes this compound a candidate for multi-target ECS modulation studies. The ortho-tolyl group may influence CB2R functional selectivity, as observed in related series [2].

Nitric Oxide Synthase (NOS) and sGC Inhibitor Studies

The 3-nitrobenzyl group is a known pharmacophore for iNOS inhibition and may confer activity against soluble guanylate cyclase. This compound could be used as a tool molecule to study NO-mediated signaling pathways, particularly where nitroaromatic-dependent inhibition is desired [3].

Chemical Probe Development for GPCR Deorphanization

With a distinct substitution pattern not found in commercial GPCR-focused libraries, this compound may serve as a starting point for identifying novel GPCR ligands, especially given the scaffold's proven activity at cannabinoid receptors [2].

Quote Request

Request a Quote for N-ethyl-1-(3-nitrobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.